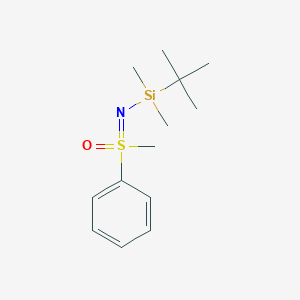

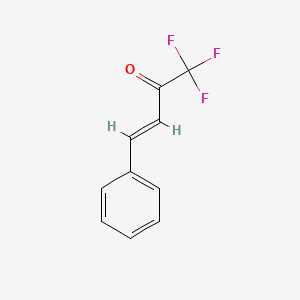

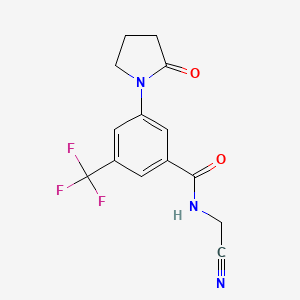

![molecular formula C13H10ClN5 B2689378 2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine CAS No. 2085690-59-9](/img/structure/B2689378.png)

2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrazoles are a class of synthetic organic compounds that consist of a five-member ring of four nitrogen atoms and one carbon atom . They are often used in pharmaceuticals due to their bioisosteric similarity to carboxylic acids . Pyridines are a class of organic compounds with a six-membered ring with one nitrogen atom and five carbon atoms . They are often used as a precursor to agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as a solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

Tetrazoles are a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .Scientific Research Applications

Synthesis and Molecular Docking Studies

Kanubhai D. Katariya, Dushyanth R. Vennapu, and S. Shah (2021) investigated novel biologically potent heterocyclic compounds, incorporating pyridine among other heterocyclic entities, for their anticancer and antimicrobial activities. Their synthesis employed various spectroanalytical techniques and showed significant biological activity, hinting at the potential application of such compounds in overcoming microbial resistance to drugs (Katariya, Vennapu, & Shah, 2021).

Structural, Optical, and Junction Characteristics

Research by I. Zedan, F. El-Taweel, and E. El-Menyawy (2020) on pyridine derivatives explored their thermal, structural, optical, and electronic properties, offering insights into their potential use in electronic devices and sensors. Their study demonstrated the versatility of pyridine derivatives in fabricating heterojunctions for photovoltaic applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Luminescent and Electrochemical Properties

A study on rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands by Xiao-wei Li et al. (2012) revealed blue-green luminescence and unique electrochemical properties. These findings open avenues for using such complexes in optical materials and light-emitting devices (Li et al., 2012).

Corrosion Inhibition

A. Dandia, S. Gupta, Priyanka Singh, and M. Quraishi (2013) synthesized pyrazolopyridine derivatives and assessed their effectiveness as corrosion inhibitors for mild steel in acidic environments. Their work highlights the potential of these compounds in protecting industrial materials against corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).

Coordination Chemistry and Ligand Synthesis

Research by M. Halcrow (2005) reviewed the synthesis and complex chemistry of 2,6-di(pyrazolyl)pyridines, showcasing their utility in creating luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties. This work underscores the versatility of pyridine-based ligands in coordination chemistry (Halcrow, 2005).

Safety and Hazards

properties

IUPAC Name |

2-[(S)-(4-chlorophenyl)-(2H-tetrazol-5-yl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5/c14-10-6-4-9(5-7-10)12(13-16-18-19-17-13)11-3-1-2-8-15-11/h1-8,12H,(H,16,17,18,19)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSVCKZSQRKHKW-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@H](C2=CC=C(C=C2)Cl)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2689295.png)

![Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2689296.png)

![2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2689303.png)

![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole-3-ylamine](/img/structure/B2689313.png)